molecular formula C10H8F2O3 B13627513 (E)-3-(2,6-Difluoro-4-methoxyphenyl)acrylic acid

(E)-3-(2,6-Difluoro-4-methoxyphenyl)acrylic acid

Cat. No.: B13627513
M. Wt: 214.16 g/mol
InChI Key: IOESUUBOQLMCIQ-NSCUHMNNSA-N
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Description

(E)-3-(2,6-Difluoro-4-methoxyphenyl)acrylic acid is an organic compound characterized by the presence of a difluoromethoxyphenyl group attached to an acrylic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(2,6-Difluoro-4-methoxyphenyl)acrylic acid typically involves the condensation of 2,6-difluoro-4-methoxybenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation. The reaction is usually carried out under reflux conditions with a suitable solvent such as ethanol or acetic acid. The product is then purified through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(2,6-Difluoro-4-methoxyphenyl)acrylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the acrylic acid moiety to an alcohol or alkane.

    Substitution: The difluoromethoxyphenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

(E)-3-(2,6-Difluoro-4-methoxyphenyl)acrylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the production of polymers and advanced materials with specific properties.

Mechanism of Action

The mechanism of action of (E)-3-(2,6-Difluoro-4-methoxyphenyl)acrylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethoxyphenyl group can enhance the compound’s binding affinity and selectivity towards these targets. The acrylic acid moiety can participate in hydrogen bonding and other interactions that stabilize the compound-target complex. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-3-(2,6-Difluoro-4-methoxyphenyl)acrylic acid is unique due to the presence of both difluoromethoxy and acrylic acid functionalities. This combination imparts distinct chemical properties, such as enhanced reactivity and binding affinity, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C10H8F2O3

Molecular Weight

214.16 g/mol

IUPAC Name

(E)-3-(2,6-difluoro-4-methoxyphenyl)prop-2-enoic acid

InChI

InChI=1S/C10H8F2O3/c1-15-6-4-8(11)7(9(12)5-6)2-3-10(13)14/h2-5H,1H3,(H,13,14)/b3-2+

InChI Key

IOESUUBOQLMCIQ-NSCUHMNNSA-N

Isomeric SMILES

COC1=CC(=C(C(=C1)F)/C=C/C(=O)O)F

Canonical SMILES

COC1=CC(=C(C(=C1)F)C=CC(=O)O)F

Origin of Product

United States

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